molecular formula C14H22N2O2 B5736242 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol

2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol

Cat. No.: B5736242
M. Wt: 250.34 g/mol
InChI Key: CYBNOBFFZZJWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol, also known as MPMP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MPMP is a synthetic compound that belongs to the class of phenols and has been shown to possess a range of biological activities that make it an attractive target for drug discovery and development.

Mechanism of Action

The exact mechanism of action of 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol is not fully understood, but it is believed to act by inhibiting the formation of reactive oxygen species and reducing oxidative stress in cells. It has also been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to protect against oxidative stress, reduce inflammation, and improve cognitive function. It has also been shown to have a protective effect on the cardiovascular system and to enhance the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol in lab experiments is its ability to act as a potent antioxidant and anti-inflammatory agent, which can help to reduce cellular damage and improve cell viability. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol, including further studies on its mechanism of action, the development of more efficient synthesis methods, and the investigation of its potential therapeutic applications in the treatment of various diseases. Additionally, research could focus on the development of novel analogues of this compound with improved pharmacological properties and reduced toxicity.

Synthesis Methods

2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol can be synthesized using various methods, including the reaction of 4-methoxyphenol with 4-ethyl-1-piperazinecarboxaldehyde in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure this compound.

Scientific Research Applications

2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-10-13(18-2)4-5-14(12)17/h4-5,10,17H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBNOBFFZZJWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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